molecular formula C33H28FN2O5D5 B602579 P-Hydroxyatorvastatin lactone CAS No. 265989-49-9

P-Hydroxyatorvastatin lactone

Cat. No. B602579
M. Wt: 561.67
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-Hydroxyatorvastatin lactone is a metabolite intended for pharmaceutical applications . It’s a chemical compound that is a type of chemical entity .


Synthesis Analysis

The synthesis of atorvastatin lactone, which is closely related to P-Hydroxyatorvastatin lactone, has been achieved under high-speed vibration milling conditions . The process involves a Hantzsch-type sequential three-component reaction followed by hydrolytic deprotection/lactonization .


Molecular Structure Analysis

The molecular formula of P-Hydroxyatorvastatin lactone is C33H33FN2O5 . Its average mass is 556.624 Da and its monoisotopic mass is 556.237366 Da .


Chemical Reactions Analysis

Atorvastatin, the parent compound of P-Hydroxyatorvastatin lactone, undergoes interconversion to its inactive lactone form in vivo . This interconversion is a critical part of the drug’s pharmacokinetics .

Scientific Research Applications

  • Chromatographic Analysis : Crevar-Sakač et al. (2013) optimized a chromatographic method for analyzing atorvastatin and its metabolites, including P-Hydroxyatorvastatin lactone, in plasma. This method can be used for biological sample analysis (Crevar-Sakač et al., 2013).

  • Detection in Human Plasma : Hermann, Christensen, and Reubsaet (2005) developed a chromatographic method to detect atorvastatin and its metabolites, including P-Hydroxyatorvastatin lactone, in human plasma after low-dose atorvastatin administration, useful in clinical studies (Hermann, Christensen, & Reubsaet, 2005).

  • Quantitation in Human Serum : Jemal et al. (1999) developed a method for quantitating atorvastatin and its metabolites, including P-Hydroxyatorvastatin lactone, in human serum. This method assists in evaluating the treatment of high serum cholesterol (Jemal et al., 1999).

  • Comparative Metabolism and Pharmacodynamics : Filppula et al. (2021) investigated the in vitro metabolism of statins, including the metabolism of P-Hydroxyatorvastatin lactone, providing insights for comparative pharmacology modeling (Filppula et al., 2021).

  • Drug Interactions and Transport : Sakaeda et al. (2005) studied the effects of acid and lactone forms of statins on cytochrome P450 metabolic activities and multidrug resistance protein 1 transporting activity, which includes P-Hydroxyatorvastatin lactone (Sakaeda et al., 2005).

  • P-glycoprotein Modulation : Bogman et al. (2001) investigated the ability of statins, including P-Hydroxyatorvastatin lactone, to reverse P-glycoprotein-mediated transport, which has implications for multidrug resistance (Bogman et al., 2001).

  • Interaction with Transporters : Chen et al. (2005) examined how statins, including P-Hydroxyatorvastatin lactone, interact with various drug transporters like P-glycoprotein and organic anion-transporting polypeptide, which are key in drug disposition (Chen et al., 2005).

  • Predictive Oxidative Metabolism : Caron, Ermondi, and Testa (2007) used the MetaSite algorithm to predict the oxidative metabolism of statins, including P-Hydroxyatorvastatin lactone, which can help in understanding the metabolism of these drugs (Caron, Ermondi, & Testa, 2007).

  • In Vitro Metabolism in Humans : Prueksaritanont et al. (1997) studied the in vitro metabolism of simvastatin, which has implications for understanding the metabolism of P-Hydroxyatorvastatin lactone (Prueksaritanont et al., 1997).

  • MDR1 Expression and Function in LS180 Cells : Yamasaki et al. (2009) explored the regulation of MDR1 expression and function by statins, including P-Hydroxyatorvastatin lactone, in human intestinal epithelial cells (Yamasaki et al., 2009).

properties

IUPAC Name

5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-27-18-26(38)19-28(39)41-27/h3-15,20,26-27,37-38H,16-19H2,1-2H3,(H,35,40)/t26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJMDZSAAFACAM-KAYWLYCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167535
Record name p-Hydroxyatorvastatin lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

P-Hydroxyatorvastatin lactone

CAS RN

163217-70-7
Record name (2R-trans)-5-(4-Fluorophenyl)-2-(1-methylethyl)-N-(4-hydroxyphenyl)-4-phenyl-1-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)-ethyl]-1H-pyrrole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163217-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Hydroxyatorvastatin lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163217707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Hydroxyatorvastatin lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-HYDROXYATORVASTATIN LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1316I46GEX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
M Hermann, MP Bogsrud, E Molden… - Clinical …, 2006 - Wiley Online Library
Background The most serious side effect from statin treatment is myopathy, which may proceed to rhabdomyolysis. This is the first study to investigate whether the pharmacokinetics of …
Number of citations: 161 ascpt.onlinelibrary.wiley.com
M Crevar-Sakač, Z Vujić, Z Vujčić, B Marković… - Acta …, 2016 - akjournals.com
… Unfortunately, we were not able to obtain reference standards of o-hydroxyatorvastatin lactone and p-hydroxyatorvastatin lactone for method validation, so this method excluded these …
Number of citations: 9 akjournals.com
BL Morse, JJ Alberts, MM Posada… - CPT …, 2019 - Wiley Online Library
… metabolites are also present in plasma, as atorvastatin lactone and the corresponding CYP3A4-mediated metabolites, o-hydroxyatorvastatin lactone and p-hydroxyatorvastatin lactone; …
Number of citations: 20 ascpt.onlinelibrary.wiley.com
M Hermann, H Christensen, JLE Reubsaet - Analytical and bioanalytical …, 2005 - Springer
… atorvastatin lactone, o- and p-hydroxyatorvastatin lactone for method validation. Lactone forms … Formation of atorvastatin lactone, o- and p- hydroxyatorvastatin lactone by this procedure …
Number of citations: 156 link.springer.com
IB Skottheim, MP Bogsrud, M Hermann… - Molecular diagnosis & …, 2011 - Springer
… , p-hydroxyatorvastatin acid, p-hydroxyatorvastatin lactone, and o-hydroxyatorvastatin … The measured concentrations of p-hydroxyatorvastatin lactone, o-hydroxyatorvastatin acid, o…
Number of citations: 22 link.springer.com
IB Skottheim, K Stormark, H Christensen… - Clinical …, 2009 - Wiley Online Library
… limit of quantification (LLOQ) was 0.5 ng/ml for o-OH atorvastatin acid and 0.2 ng/ml for atorvastatin acid, atorvastatin lactone, p-hydroxyatorvastatin acid, p-hydroxyatorvastatin lactone, …
Number of citations: 88 ascpt.onlinelibrary.wiley.com
L Nováková, D Šatínský, P Solich - TrAC Trends in Analytical Chemistry, 2008 - Elsevier
We review high-performance liquid chromatography (HPLC) methods for the determination of two major statins used in clinical treatment – simvastatin and atorvastatin – in various …
Number of citations: 169 www.sciencedirect.com
P du Souich, G Roederer, R Dufour - Pharmacology & therapeutics, 2017 - Elsevier
… ) reported that in patients with atorvastatin-induced SIM, plasma concentrations of o-hydroxyatorvastatin, p-hydroxyatorvastatin, atorvastatin lactone and p-hydroxyatorvastatin lactone …
Number of citations: 150 www.sciencedirect.com
PS Kee, PKL Chin, MA Kennedy, SDS Maggo - Frontiers in Genetics, 2020 - frontiersin.org
… A PK study conducted with atorvastatin-related myopathy cases found that elevated AUCs of atorvastatin lactone and p-hydroxyatorvastatin lactone among patients suffering from …
Number of citations: 33 www.frontiersin.org
A Anadón, I Ares, MR Martínez-Larrañaga… - Toxicology, 2021 - Elsevier
… It was shown in patients with atorvastatin-induced SIM, plasma concentrations of o-hydroxyatorvastatin, p-hydroxyatorvastatin, atorvastatin lactone, and p-hydroxyatorvastatin lactone …
Number of citations: 0 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.